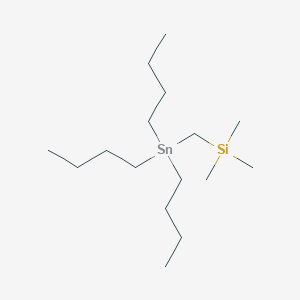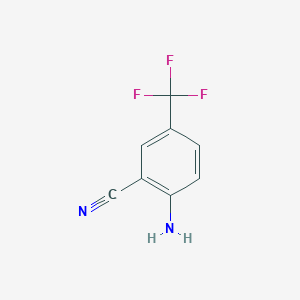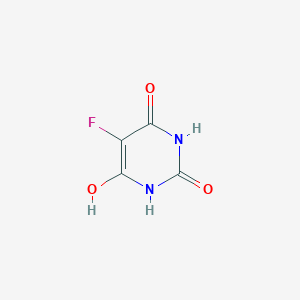
5-Fluoropyrimidine-2,4,6-triol
Vue d'ensemble
Description
5-Fluoropyrimidine-2,4,6-triol is a fluorinated derivative of pyrimidine, a fundamental structure in nucleic acids. This compound is characterized by the presence of fluorine at the 5-position and hydroxyl groups at the 2, 4, and 6 positions of the pyrimidine ring.
Applications De Recherche Scientifique
5-Fluoropyrimidine-2,4,6-triol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is studied for its interactions with biological macromolecules, such as DNA and RNA.
Industry: The compound is used in the development of new materials with unique properties
Mécanisme D'action
Target of Action
The primary target of 5-Fluoropyrimidine-2,4,6-triol is the enzyme thymidylate synthase (TS) . TS plays a crucial role in the synthesis of DNA by converting deoxyuridylic acid to thymidylic acid . By inhibiting TS, this compound disrupts DNA synthesis, which is vital for cell replication .
Mode of Action
This compound exerts its action by binding to the deoxyribonucleotide of the drug (FdUMP) and the folate cofactor, N5–10-methylenetetrahydrofolate, to thymidylate synthase (TS) to form a covalently bound ternary complex . This binding inhibits the function of TS, thereby disrupting the synthesis of DNA and RNA .
Biochemical Pathways
This compound affects the pyrimidine catabolic pathway . It is converted to its active form, 5-fluorouracil (5-FU), which is then metabolized to form fluorodeoxyuridine triphosphate (FdUTP) and fluorouridine triphosphate . These active nucleotides are incorporated into DNA and RNA, disrupting their normal function and leading to cell death .
Pharmacokinetics
The pharmacokinetics of this compound involves its transformation to 5-fluorouracil (5-FU) and subsequent metabolic activation of 5-FU . The rate-limiting enzyme in 5-FU catabolism, dihydropyrimidine dehydrogenase (DPD), plays a critical role in determining the metabolism and pharmacology of 5-FU . Variability in DPD activity in the population accounts for observed differences in the pharmacokinetics and oral bioavailability of 5-FU .
Result of Action
The molecular and cellular effects of this compound’s action include the disruption of DNA and RNA synthesis, leading to cell death . The misincorporation of fluoronucleotides into DNA and RNA, and the inhibition of the nucleotide synthetic enzyme thymidylate synthase (TS), contribute to the cytotoxicity of this compound .
Analyse Biochimique
Biochemical Properties
5-Fluoropyrimidine-2,4,6-triol plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions of this compound is with thymidylate synthase, an enzyme involved in the synthesis of thymidine monophosphate, a nucleotide essential for DNA replication and repair . By inhibiting thymidylate synthase, this compound disrupts DNA synthesis, leading to cytotoxic effects on rapidly dividing cells.
Additionally, this compound interacts with RNA modifying enzymes such as tRNA methyltransferase 2 homolog A and pseudouridylate synthase . These interactions result in the inhibition of RNA processing and modification, further contributing to the compound’s cytotoxicity. The high electronegativity of the fluorine atom in this compound enhances its binding affinity to these enzymes, making it a potent inhibitor.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, this compound induces apoptosis by activating the intrinsic apoptotic pathway . It also affects cell cycle regulation by causing cell cycle arrest at the S-phase, preventing DNA replication and cell division.
Moreover, this compound impacts gene expression by incorporating into RNA and DNA, leading to the disruption of normal transcription and translation processes . This incorporation results in the production of faulty proteins and RNA molecules, ultimately causing cell death. The compound’s ability to inhibit thymidylate synthase also leads to the depletion of nucleotide pools, further impairing cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of action of this compound involves several key processes. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The primary mechanism of action is the inhibition of thymidylate synthase, which prevents the synthesis of thymidine monophosphate . This inhibition leads to the accumulation of deoxyuridine monophosphate, causing DNA damage and cell death.
Additionally, this compound binds to RNA modifying enzymes, inhibiting their activity and disrupting RNA processing . This binding results in the production of defective RNA molecules, further contributing to the compound’s cytotoxic effects. The incorporation of this compound into DNA and RNA also leads to the formation of abnormal nucleic acid structures, impairing their function and stability.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under normal storage conditions, with minimal degradation over time . Its cytotoxic effects on cells can vary depending on the duration of exposure and the concentration used.
Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained cytotoxicity, leading to persistent DNA damage and cell death . The compound’s ability to inhibit thymidylate synthase and disrupt RNA processing results in prolonged effects on cellular metabolism and function. These temporal effects highlight the importance of carefully monitoring the duration and dosage of this compound in experimental settings.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits moderate cytotoxicity, primarily affecting rapidly dividing cells . As the dosage increases, the cytotoxic effects become more pronounced, leading to significant DNA damage, cell cycle arrest, and apoptosis.
High doses of this compound can result in toxic or adverse effects, including gastrointestinal toxicity, myelosuppression, and cardiotoxicity . These toxic effects are dose-dependent and highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse reactions. Animal studies have also shown that the compound’s pharmacokinetics and biodistribution can influence its toxicity profile, with higher doses leading to increased accumulation in target tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The primary metabolic pathway involves the conversion of this compound to its active metabolites, which exert cytotoxic effects on cells . Dihydropyrimidine dehydrogenase is a key enzyme in the catabolism of this compound, converting it to inactive metabolites that are excreted from the body .
The compound also affects metabolic flux and metabolite levels by inhibiting thymidylate synthase and disrupting nucleotide synthesis . This inhibition leads to the accumulation of deoxyuridine monophosphate and other intermediates, causing imbalances in nucleotide pools and impairing cellular metabolism. The interactions with RNA modifying enzymes further contribute to the compound’s metabolic effects, disrupting RNA processing and function .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound is taken up by cells through nucleoside transporters, which facilitate its entry into the cytoplasm . Once inside the cell, this compound is distributed to different cellular compartments, including the nucleus and mitochondria .
The localization and accumulation of this compound in specific tissues are influenced by its interactions with binding proteins and transporters . These interactions determine the compound’s bioavailability and therapeutic efficacy, as well as its potential for toxicity. Studies have shown that this compound can accumulate in rapidly dividing tissues, such as tumors, leading to enhanced cytotoxic effects .
Subcellular Localization
The subcellular localization of this compound plays a critical role in its activity and function. The compound is primarily localized in the nucleus, where it exerts its effects on DNA synthesis and repair . The incorporation of this compound into DNA leads to the formation of abnormal nucleic acid structures, impairing their function and stability .
Additionally, this compound can be found in the cytoplasm, where it interacts with RNA modifying enzymes and disrupts RNA processing . The compound’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . These localization patterns are essential for understanding the compound’s mechanism of action and optimizing its therapeutic potential.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 5-Fluoropyrimidine-2,4,6-triol can be synthesized through the reaction of 2,4-dichloro-5-fluoropyrimidine with alkoxides, phenols, and aromatic or heterocyclic amines. For instance, 2,4-dichloro-5-fluoropyrimidine reacts with sodium methoxide in methanol to yield 2-chloro-4-methoxy-5-fluoropyrimidine, which can further react to form this compound .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may include steps such as purification through crystallization or distillation to achieve the desired purity levels .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Fluoropyrimidine-2,4,6-triol undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 5-position can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The hydroxyl groups can participate in oxidation and reduction reactions, altering the compound’s chemical properties.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include alkoxides, phenols, and amines.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidines, while oxidation reactions may produce corresponding ketones or aldehydes .
Comparaison Avec Des Composés Similaires
5-Fluorouracil: A widely used chemotherapeutic agent with a similar structure but different substitution pattern.
5-Fluorocytosine: An antifungal agent with a fluorine atom at the 5-position and an amino group at the 4-position.
Uniqueness: 5-Fluoropyrimidine-2,4,6-triol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its multiple hydroxyl groups allow for diverse chemical modifications and interactions with biological targets .
Propriétés
IUPAC Name |
5-fluoro-1,3-diazinane-2,4,6-trione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3FN2O3/c5-1-2(8)6-4(10)7-3(1)9/h1H,(H2,6,7,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSLXWCNTARBVLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(=O)NC(=O)NC1=O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60502570 | |
| Record name | 5-Fluoropyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
767-80-6 | |
| Record name | 5-Fluoropyrimidine-2,4,6(1H,3H,5H)-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60502570 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(6R,7R)-7-amino-3-(6,7-dihydro-5H-cyclopenta[b]pyridin-1-ium-1-ylmethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1590605.png)
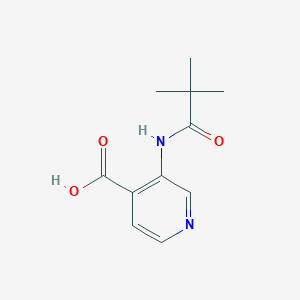
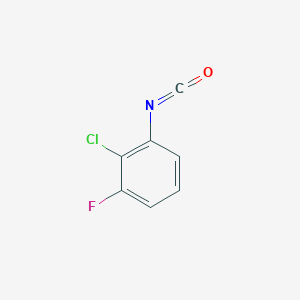
![2-chloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B1590610.png)

![6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1590612.png)

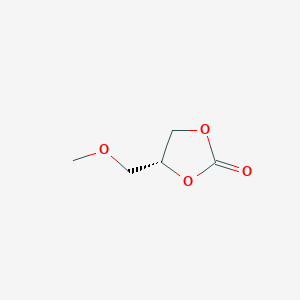
![6-Methoxy-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B1590617.png)

